4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, ethyl ester is a chemical compound with the molecular formula C15H16O5. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of hydroxy and methoxy groups on the naphthalene ring, as well as an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-Naphthalenecarboxylic acid+EthanolH2SO42-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Major Products
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-5,7-dimethoxy-, ethyl ester
Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-5,7-dimethoxy-, ethyl ester
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group may also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-
- 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, ethyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the ethyl ester functional group, allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-4-20-15(17)10-5-9-6-11(18-2)8-13(19-3)14(9)12(16)7-10/h5-8,16H,4H2,1-3H3 |
InChI Key |
VEJIXTZHZCCQFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=C2OC)OC)O |
Origin of Product |
United States |
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